4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile

Description

Systematic Nomenclature and Structural Identification

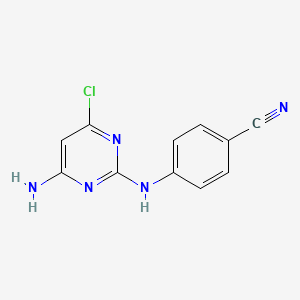

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups and substitution patterns. The compound's official designation according to the International Union of Pure and Applied Chemistry nomenclature system is 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile, which precisely describes the structural arrangement and connectivity of all molecular components. The Chemical Abstracts Service registry number 1398507-08-8 serves as the unique identifier for this compound in chemical databases and literature.

The molecular formula C₁₁H₈ClN₅ indicates a composition containing eleven carbon atoms, eight hydrogen atoms, one chlorine atom, and five nitrogen atoms, resulting in a molecular weight of 245.67 grams per mole. The structural architecture comprises a pyrimidine ring bearing amino and chloro substituents at positions 4 and 6 respectively, connected through an amino linkage at position 2 to a para-substituted benzonitrile group. The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)N provides a linear notation describing the complete molecular connectivity.

The three-dimensional molecular geometry reveals significant structural features that influence the compound's chemical behavior and potential biological activity. The pyrimidine ring system maintains planarity due to its aromatic character, while the amino bridge connecting to the benzonitrile moiety introduces conformational flexibility that may be crucial for molecular recognition processes. The presence of multiple nitrogen atoms throughout the structure provides numerous sites for hydrogen bonding and electrostatic interactions, characteristics that are particularly important in pharmaceutical applications.

Historical Context in Heterocyclic Chemistry

The development of compounds like this compound is rooted in the rich history of heterocyclic chemistry that began in the early nineteenth century with fundamental discoveries in organic nitrogen chemistry. The foundation for pyrimidine chemistry was established in 1818 when Brugnatelli first isolated alloxan from uric acid through oxidation with nitric acid, marking the beginning of systematic studies of heterocyclic compounds containing nitrogen. This initial discovery opened pathways for understanding the structural diversity and chemical behavior of nitrogen-containing aromatic systems.

The systematic study of pyrimidines advanced significantly in 1884 when Pinner began synthesizing derivatives through condensation reactions involving ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that remain relevant today. Pinner's introduction of the term "pyrimidin" in 1885 provided the nomenclatural foundation for this entire class of compounds. The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through the reduction of 2,4,6-trichloropyrimidine using zinc dust in hot water, demonstrating early methods for accessing the basic heterocyclic framework.

The evolution of heterocyclic chemistry continued through the twentieth century with significant developments that directly influenced the synthesis of complex pyrimidine derivatives like this compound. The recognition of pyrimidine bases as fundamental components of nucleic acids, particularly through Chargaff's rules established in 1951, highlighted the biological significance of pyrimidine derivatives and stimulated intensive research into their synthesis and modification. This biological connection drove the development of increasingly sophisticated synthetic methods for preparing substituted pyrimidines with specific functional group arrangements.

The emergence of modern pharmaceutical chemistry in the latter half of the twentieth century created demand for complex heterocyclic intermediates capable of serving as building blocks for bioactive molecules. Compounds incorporating multiple heterocyclic systems, such as this compound, represent the culmination of decades of methodological development in heterocyclic synthesis. The ability to construct molecules containing both pyrimidine and benzonitrile fragments connected through amino linkages demonstrates the sophistication achieved in contemporary organic synthesis.

Position Within Pyrimidine Derivative Classifications

This compound occupies a specific position within the broader classification system of pyrimidine derivatives, representing a subset of compounds characterized by amino substitution patterns and aromatic connectivity. Pyrimidine derivatives encompass a vast array of compounds that can be systematically categorized based on substitution patterns, functional group arrangements, and structural complexity. The compound under discussion belongs to the 2-aminopyrimidine class, which represents one of the most pharmacologically significant categories of pyrimidine derivatives.

The structural classification of this compound places it within the category of 2-anilino-pyrimidines, a subset characterized by the presence of an aromatic amino substituent at the 2-position of the pyrimidine ring. This classification is particularly relevant for pharmaceutical applications, as 2-anilino-pyrimidine derivatives have demonstrated significant biological activity across multiple therapeutic areas. The additional presence of amino and chloro substituents at positions 4 and 6 respectively further refines the classification, creating a compound profile that combines multiple pharmacophoric elements.

| Classification Level | Category | Structural Features |

|---|---|---|

| Primary | Pyrimidine Derivatives | Six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3 |

| Secondary | 2-Aminopyrimidines | Amino group attached at position 2 of pyrimidine ring |

| Tertiary | 2-Anilino-pyrimidines | Aromatic amino substituent at position 2 |

| Quaternary | 4,6-Disubstituted 2-Anilino-pyrimidines | Additional functional groups at positions 4 and 6 |

Recent pharmaceutical research has demonstrated that 2-aminopyrimidine derivatives exhibit diverse biological activities including anticancer, antioxidant, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, antidiabetic, antileishmanial, and antitrypanosomal properties. The versatility of these compounds stems from their ability to form hydrogen bonds and participate in dipole-dipole interactions through their nitrogen atoms, enabling strong interactions with biological targets. This structural versatility makes compounds like this compound valuable as starting materials for synthesizing various other heterocyclic compounds and as components in highly efficient chiral organocatalysts for asymmetric synthesis.

The positioning of this compound within pyrimidine derivative classifications also reflects its potential role as an intermediate in the synthesis of more complex bioactive molecules. The compound's structural features, including the benzonitrile moiety and the specific substitution pattern on the pyrimidine ring, suggest applications in the development of kinase inhibitors and other enzyme-targeting pharmaceuticals. This classification context provides important insights into the compound's chemical behavior and potential applications in medicinal chemistry and pharmaceutical development.

Properties

IUPAC Name |

4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-9-5-10(14)17-11(16-9)15-8-3-1-7(6-13)2-4-8/h1-5H,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFUACDBVMFQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856126 | |

| Record name | 4-[(4-Amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398507-08-8 | |

| Record name | 4-[(4-Amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution

The synthesis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile commonly involves a nucleophilic substitution reaction between 4-aminobenzonitrile and 4,6-dichloropyrimidine. This reaction is typically conducted using a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures, leading to the desired product. The process involves the formation of an intermediate, which undergoes further substitution to yield the final product.

Preparation from 2,6-Dichloropyrimidin-4-amine

This compound, can be synthesized by reacting 2,6-dichloropyrimidin-4-amine with 4-aminobenzonitrile.

- Reaction Conditions To a suspension of 2,6-dichloropyrimidin-4-amine (16.7 g, 101.8 mmol) and 4-aminobenzonitrile (10 g, 84.7 mmol) in water (420 ml), concentrated hydrochloric acid (25.8 ml, 304.3 mmol) is added. The mixture is then heated to 100°C and stirred for 2 hours, after which more hydrochloric acid is added, and stirring continues for another 2 hours. A second portion of 2,6-dichloropyrimidin-4-amine is added, and the reaction is stirred for an additional hour. The reaction mixture is cooled to 0-5°C and left to stir for over 1 hour. The resulting suspension is filtered, and the collected solid is washed with water and dried.

- Yield The yield of this process is 20.2 g (85%) of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile, as a hydrochloride salt.

Multistep Synthesis for Etravirine Intermediate

This compound is a key intermediate in the synthesis of Etravirine. The process involves several steps:

- Reaction of 4-aminobenzonitrile with cyanamide : React 4-aminobenzonitrile with an aqueous solution of cyanamide in the presence of an inorganic acid, such as nitric acid, sulfuric acid, or hydrochloric acid, at 80-120°C. The solvent can be water, alcohols like methanol or ethanol, or combinations thereof.

- Reaction with diethyl/dimethyl malonate : The product from the previous step is reacted with diethyl/dimethyl malonate using a base in a suitable solvent like methanol or ethanol. The reaction is carried out in a temperature range of 0-50°C.

- Reaction with phosphorous oxychloride : React the product from the previous step with phosphorous oxychloride in the presence or absence of a base at an elevated temperature. The reaction may be carried out with or without a solvent, and the product is isolated in pure form by recrystallization.

- Bromination : React the product from the previous step with a brominating agent like bromine or N-bromosuccinimide in a suitable solvent like tetrahydrofuran (THF), dichloromethane (MDC), or dimethylformamide (DMF) to synthesize Compound V.

Synthesis of Substituted Derivatives

The title compound can be used as a precursor to synthesize various substituted derivatives. The general procedure involves reacting with different substituted pyrimidine compounds to yield the desired products.

- General Procedure C : React various substituted pyrimidine compounds with 4-aminobenzonitrile following general procedure C to obtain the corresponding substituted 4-((4-aminopyrimidin-2-yl)amino)benzonitrile derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the pyrimidine ring undergoes substitution under basic or acidic conditions.

Hydrolysis to Hydroxy Derivatives

Reaction with water in acidic or basic media replaces chlorine with hydroxyl groups:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂O, HCl, 100°C | 4-((4-amino-6-hydroxypyrimidin-2-yl)amino)benzonitrile | 85% | |

| NaOH (10%), 40°C | Hydroxypyrimidine derivative | 74% (HPLC) |

Halogen Exchange

Phosphorus oxychloride (POCl₃) facilitates chlorination:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| POCl₃, 90–95°C, 12 h | 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile | 78% |

Bromination

Bromine or N-bromosuccinimide (NBS) introduces bromine at position 5:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Br₂, MeOH, 0–5°C | 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile | 80% | |

| NBS, DMF, RT | Brominated derivative | N/A |

Acylation and Sulfonation

The amino group reacts with electrophilic agents:

Benzoylation

Benzoyl chloride forms an amide derivative:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Benzoyl chloride, DMF, 80–85°C | N-[6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yl]benzamide | 72% |

Sulfonation

4-Toluenesulfonyl chloride sulfonates the amino group:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| TsCl, Et₃N, RT | Sulfonamide derivative | 76% |

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids forms biaryl derivatives:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-((4-amino-5-aryl-6-chloropyrimidin-2-yl)amino)benzonitrile | 65–85% |

Oxidation

The pyrimidine ring is oxidized under strong conditions:

| Reagent/Conditions | Product | Source |

|---|---|---|

| KMnO₄, H₂O | Pyrimidine N-oxide |

Reduction

Nitro or cyano groups are reduced:

| Reagent/Conditions | Product | Source |

|---|---|---|

| LiAlH₄, THF | 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzylamine |

Scientific Research Applications

Chemical Overview

Molecular Formula : C11H8ClN5

Molecular Weight : 245.67 g/mol

CAS Number : 1398507-08-8

The compound features a pyrimidine ring substituted with an amino group and a benzonitrile moiety, which contributes to its biological activity and potential utility in various fields.

Medicinal Chemistry

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile plays a crucial role as a building block for synthesizing pharmacologically active compounds, particularly in the development of antiviral and anticancer agents.

- Antiviral Activity : This compound is noted for its potential as an antiviral agent, particularly against HIV. It is a precursor in synthesizing Etravirine, an antiretroviral medication used to treat HIV infections. Studies indicate derivatives of chloropyrimidine compounds exhibit significant antiviral properties, making this compound valuable in drug development .

- Anticancer Properties : Research has shown that similar compounds can inhibit cancer cell proliferation. The structural characteristics of this compound may contribute to its effectiveness against various cancer types.

Biological Research

The compound is utilized in biological research for studying enzyme inhibitors and receptor modulators. Its ability to interact with specific biological targets makes it a useful tool for elucidating biochemical pathways and developing new therapeutic strategies.

Materials Science

In materials science, this compound is employed in the development of advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications, including organic electronics and photonic devices.

Industrial Applications

The compound also finds use in the synthesis of dyes, pigments, and specialty chemicals. Its chemical properties facilitate the creation of vibrant colors and effective dyes used in various industries, including textiles and plastics.

Case Study 1: Synthesis of Etravirine

A significant application of this compound is its role as an intermediate in the synthesis of Etravirine. The synthesis process involves several steps where this compound serves as a key precursor, demonstrating its importance in developing effective antiviral therapies .

Case Study 2: Anticancer Research

Research has indicated that derivatives of this compound exhibit promising anticancer activity. In vitro studies have shown that modifications to the pyrimidine ring can enhance potency against specific cancer cell lines, highlighting the compound's potential as a lead structure for anticancer drug development.

Mechanism of Action

The mechanism of action of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound interacts with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Modifications

The pharmacological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents at positions 2, 4, and 6 of the pyrimidine ring. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Biological Activity

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, also known as a chlorinated pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is of particular interest as a precursor in the synthesis of various pharmaceutical agents, including those targeting viral infections and cancers. This article delves into the biological activity of this compound, presenting data from diverse studies, case analyses, and relevant findings.

- Molecular Formula : C11H8ClN5

- Molecular Weight : 245.67 g/mol

- CAS Number : 21410-06-0

The structure of this compound features a pyrimidine ring substituted with an amino group and a benzonitrile moiety, which contributes to its biological activity.

Antiviral Activity

One of the primary areas of research for this compound is its potential as an antiviral agent. Studies have shown that derivatives of chloropyrimidine compounds exhibit significant antiviral properties, particularly against HIV. For instance, 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile was identified as a key intermediate in the synthesis of Etravirine, an antiretroviral medication used to treat HIV .

Inhibition Studies

Research indicates that this compound can inhibit various kinases, which are crucial in signaling pathways related to cancer progression. In particular, studies have reported on the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), a target for cancer therapies due to its role in tumor angiogenesis. The compound demonstrated an IC50 value of 0.014 μM against VEGFR2, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is closely related to its structural features. A detailed structure-activity relationship study has been conducted to explore how modifications to the pyrimidine and benzonitrile portions influence biological activity. For example, substitutions at specific positions on the pyrimidine ring have been shown to enhance kinase selectivity and potency against various targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antitumor Effects : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation .

- Combination Therapies : Research has explored the effectiveness of this compound when used in combination with other agents, such as Trametinib, which targets the MEK pathway in cancer treatment. The combination showed enhanced antitumor effects compared to monotherapy .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects often involves competitive inhibition of enzyme activity or disruption of protein-protein interactions critical for cellular signaling .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile be confirmed using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation. For example, the benzonitrile moiety produces a distinct C≡N stretching band in IR spectroscopy (~2220–2240 cm⁻¹) . In NMR, aromatic protons in the pyrimidine and benzonitrile rings exhibit specific coupling patterns. For instance, the singlet at δ 7.12 ppm in NMR corresponds to the pyrimidine ring proton, while aromatic protons in the benzonitrile group appear as doublets (e.g., δ 7.69–7.83 ppm) . Multi-nuclear NMR and DEPT experiments can further clarify carbon environments, such as the nitrile carbon at ~119 ppm .

Q. What are the recommended synthetic routes for preparing this compound?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions are effective. A typical procedure involves reacting 4-aminobenzonitrile with halogenated pyrimidine derivatives (e.g., 2,4-dichloro-5-fluoropyrimidine) using Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base. Reaction optimization (e.g., 75% yield) requires careful control of temperature (80–100°C) and solvent selection (e.g., DMF) . Alternative routes include nucleophilic aromatic substitution, as demonstrated in patent literature for structurally analogous compounds .

Q. How is purity assessed for this compound in academic research?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard, with purity thresholds ≥98% . Complementary techniques include mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 249.0341) . X-ray crystallography can also validate purity by confirming crystalline homogeneity and absence of solvent inclusion .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the binding interactions of this compound with biological targets?

- Methodological Answer : Co-crystallization with target proteins (e.g., GPCRs) at resolutions ≤3.0 Å reveals key interactions. For example, the pyrimidine ring may form hydrogen bonds with backbone amides, while the benzonitrile group occupies hydrophobic pockets. Structural data refinement using SHELXL or PHENIX is critical for resolving electron density maps . Thermostabilized receptor variants (e.g., mGlu5) improve diffraction quality for fragment-based drug discovery .

Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model ligand-receptor interactions, focusing on torsional angles and hydrophobic anchoring. For example, the benzonitrile group’s libration in a "hydrophobic tunnel" can be quantified to assess binding stability . Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for improved solubility or affinity .

Q. How can coupling reaction yields for halogenated pyrimidine intermediates be optimized?

- Methodological Answer : Catalyst selection (e.g., Pd(OAc)₂/Xantphos vs. Buchwald-Hartwig systems) and base strength (Cs₂CO₃ > K₂CO₃) significantly impact yields. Solvent screening (DMF vs. THF) and microwave-assisted synthesis reduce reaction times from hours to minutes . Monitoring intermediates via LC-MS ensures reaction progression without side-product formation (e.g., dehalogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.